2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid
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Overview
Description
2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol.
Povarov Cycloaddition Reaction: The initial step involves a Povarov cycloaddition reaction catalyzed by boron trifluoride diethyl etherate (BF3·OEt2). This reaction forms the core quinoline structure.
Oxidative Dehydrogenation Aromatization: The intermediate product undergoes oxidative dehydrogenation aromatization using a green oxidative system, such as iodine in dimethyl sulfoxide (I2-DMSO), under microwave irradiation conditions.
Final Steps: Further functionalization and coupling reactions are performed to introduce the benzoic acid moiety and other substituents, resulting in the final compound.
Chemical Reactions Analysis
2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents under appropriate conditions.
Coupling Reactions: The benzoic acid moiety allows for coupling reactions with various amines or alcohols to form amides or esters, respectively.
Scientific Research Applications
2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Materials Science: The compound’s ability to form stable complexes with metals and other materials makes it useful in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinoline core but differs in its substituents, leading to different biological activities.
4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Another related compound with a tetrahydroquinoline structure, known for its therapeutic properties.
Properties
Molecular Formula |
C30H27N3O5S |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-thiophen-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid |
InChI |
InChI=1S/C30H27N3O5S/c1-16-26-27(20-11-10-18(37-2)15-24(20)38-3)28-21(13-17(14-23(28)34)25-9-6-12-39-25)31-29(26)33(32-16)22-8-5-4-7-19(22)30(35)36/h4-12,15,17,27,31H,13-14H2,1-3H3,(H,35,36) |
InChI Key |
XFGQPLQBQPSOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=C(C=C(C=C5)OC)OC)C6=CC=CC=C6C(=O)O |
Origin of Product |
United States |
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